molecular formula C20H15F4NO2 B11950642 N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide CAS No. 853333-26-3

N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide

Cat. No.: B11950642
CAS No.: 853333-26-3
M. Wt: 377.3 g/mol
InChI Key: LBYVJUPAAJLOAI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide is a synthetic organic compound that features both fluorinated and trifluoromethylated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols.

Scientific Research Applications

N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated and trifluoromethylated groups can enhance its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide is unique due to its specific combination of fluorinated and trifluoromethylated aromatic rings, which confer distinct chemical and physical properties. These features can enhance its stability, reactivity, and potential bioactivity compared to similar compounds.

Properties

CAS No.

853333-26-3

Molecular Formula

C20H15F4NO2

Molecular Weight

377.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]propanamide

InChI

InChI=1S/C20H15F4NO2/c21-13-5-7-14(8-6-13)25-19(26)12-10-15-9-11-18(27-15)16-3-1-2-4-17(16)20(22,23)24/h1-9,11H,10,12H2,(H,25,26)

InChI Key

LBYVJUPAAJLOAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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